molecular formula C18H21N3O2S B5578607 N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide

Cat. No.: B5578607
M. Wt: 343.4 g/mol
InChI Key: WQFFNKLTWFGQOK-FGACYFSBSA-N
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Description

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a prop-2-enylidene group, an amino group, and a methylbenzenesulfonamide moiety. The presence of these functional groups contributes to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method is the aldol condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, amines; often in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with new nucleophiles, leading to a variety of derivative compounds.

Scientific Research Applications

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP)
  • (E)-N-(3-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide (QCC)

Uniqueness

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Compared to similar compounds like DPNP and QCC, it offers distinct advantages in terms of its synthetic versatility and potential biological activities.

Properties

IUPAC Name

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-15-6-12-18(13-7-15)24(22,23)20-19-14-4-5-16-8-10-17(11-9-16)21(2)3/h4-14,20H,1-3H3/b5-4+,19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFFNKLTWFGQOK-FGACYFSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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